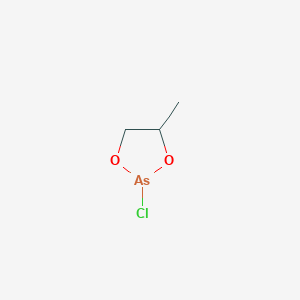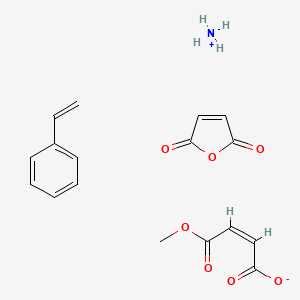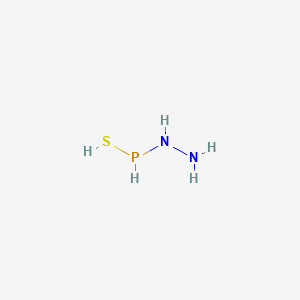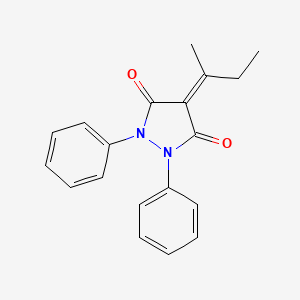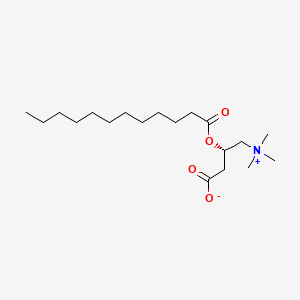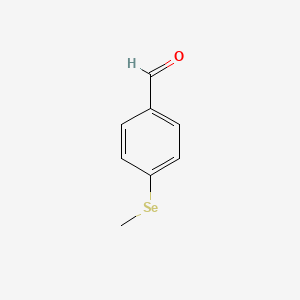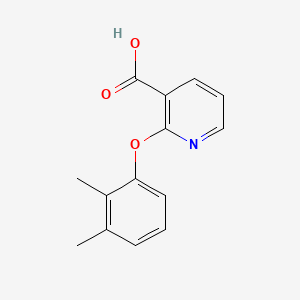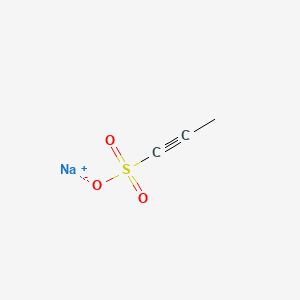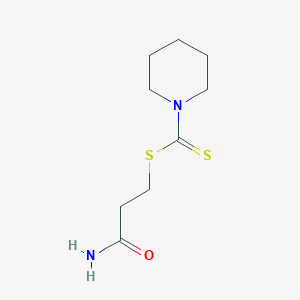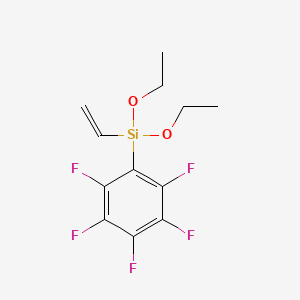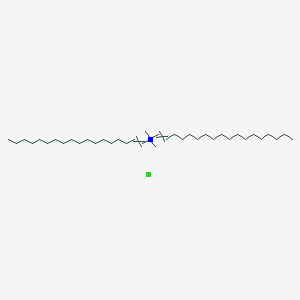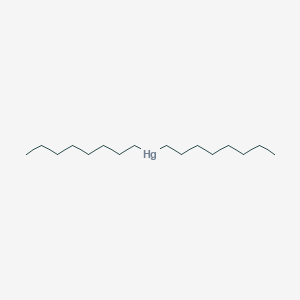
Dioctylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctylmercury is an organomercury compound with the chemical formula ( \text{(C}8\text{H}{17}\text{)}_2\text{Hg} ). It is a colorless, oily liquid that is highly toxic and primarily used in research settings. The compound is known for its ability to form stable complexes with various ligands, making it a valuable reagent in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctylmercury can be synthesized through the reaction of mercury(II) chloride with sodium octyl in an ether solvent. The reaction typically proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}8\text{H}{17}\text{Na} \rightarrow \text{(C}8\text{H}{17}\text{)}_2\text{Hg} + 2 \text{NaCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when required, it is produced in specialized facilities with stringent safety protocols to minimize exposure and environmental contamination.
Chemical Reactions Analysis
Types of Reactions
Dioctylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) oxide and octyl radicals.
Reduction: It can be reduced to elemental mercury and octane.
Substitution: this compound can participate in substitution reactions where the octyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other nucleophiles can be used to replace the octyl groups.
Major Products Formed
Oxidation: Mercury(II) oxide and octyl radicals.
Reduction: Elemental mercury and octane.
Substitution: Various organomercury compounds depending on the substituent used.
Scientific Research Applications
Dioctylmercury is primarily used in scientific research due to its ability to form stable complexes with various ligands. Its applications include:
Chemistry: Used as a reagent in organometallic synthesis and catalysis.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Limited use in specialized industrial processes requiring organomercury compounds.
Mechanism of Action
The mechanism by which dioctylmercury exerts its effects involves the formation of stable complexes with various ligands. It can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The molecular targets include enzymes with active thiol groups and other proteins involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Dimethylmercury: Another organomercury compound with similar toxicological properties but different alkyl groups.
Diethylmercury: Similar in structure but with ethyl groups instead of octyl groups.
Diphenylmercury: Contains phenyl groups and is less volatile compared to dioctylmercury.
Uniqueness
This compound is unique due to its longer alkyl chains, which influence its physical properties and reactivity. The longer chains make it less volatile and more hydrophobic compared to dimethylmercury and diethylmercury, affecting its behavior in chemical reactions and biological systems.
Properties
CAS No. |
32701-55-6 |
|---|---|
Molecular Formula |
C16H34Hg |
Molecular Weight |
427.03 g/mol |
IUPAC Name |
dioctylmercury |
InChI |
InChI=1S/2C8H17.Hg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
InChI Key |
RJHFNIIFHBNGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Hg]CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)

